molecular formula C15H19NO4 B6479880 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 927984-31-4

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No. B6479880
CAS RN: 927984-31-4
M. Wt: 277.31 g/mol
InChI Key: LQFBMIMUGZSMKM-UHFFFAOYSA-N
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Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. It contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications, including as a substrate for the enzyme acyl-CoA oxidase, as a ligand for the enzyme lipoxygenase, and as a substrate for the enzyme cyclooxygenase. It has also been used in the synthesis of a variety of other compounds, such as 5-hydroxy-1-(4-propoxyphenylmethyl)pyrrolidine-3-carboxylic acid and 5-hydroxy-1-(4-propoxyphenylmethyl)pyrrolidine-3-carboxylic acid methyl ester.

Mechanism of Action

The mechanism of action of 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid is not well understood. However, it is believed that the compound acts as a substrate for the enzyme acyl-CoA oxidase, which catalyzes the oxidation of acyl-CoA molecules to form aldehydes and fatty acids. In addition, it is believed that this compound may act as a ligand for the enzyme lipoxygenase, which catalyzes the formation of leukotrienes and other eicosanoids. Finally, it is believed that this compound may act as a substrate for the enzyme cyclooxygenase, which catalyzes the formation of prostaglandins, thromboxanes, and other eicosanoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may act as an inhibitor of the enzyme acyl-CoA oxidase, which could lead to an increase in the levels of acyl-CoA molecules in the body. In addition, it is believed that this compound may act as an inhibitor of the enzyme lipoxygenase, which could lead to a decrease in the production of leukotrienes and other eicosanoids. Finally, it is believed that this compound may act as an inhibitor of the enzyme cyclooxygenase, which could lead to a decrease in the production of prostaglandins, thromboxanes, and other eicosanoids.

Advantages and Limitations for Lab Experiments

The advantages of using 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid for lab experiments include its high solubility in water and methanol, its low cost, and its availability from a variety of chemical suppliers. The main limitation of using this compound for lab experiments is that its mechanism of action is not well understood, which makes it difficult to predict the effects of the compound on biochemical and physiological processes.

Future Directions

Future research on 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. In addition, studies should be conducted to determine the optimal concentrations of this compound for various laboratory experiments. Finally, research should be conducted to evaluate the potential therapeutic applications of this compound, such as its use as an inhibitor of acyl-CoA oxidase, lipoxygenase, and cyclooxygenase.

Synthesis Methods

The synthesis of 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid is typically performed using a two-step process. In the first step, 4-propoxyphenylmethyl chloride is reacted with pyrrolidine in the presence of a base catalyst to form 4-propoxyphenylmethylpyrrolidine. In the second step, the 4-propoxyphenylmethylpyrrolidine is oxidized with an oxidizing agent such as hydrogen peroxide to form this compound.

properties

IUPAC Name

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-7-20-13-5-3-11(4-6-13)9-16-10-12(15(18)19)8-14(16)17/h3-6,12H,2,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFBMIMUGZSMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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